molecular formula C6H2F8O4 B1294946 Octafluoroadipic acid CAS No. 336-08-3

Octafluoroadipic acid

Cat. No. B1294946
CAS RN: 336-08-3
M. Wt: 290.06 g/mol
InChI Key: AXRSOGFYDSXLQX-UHFFFAOYSA-N
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Description

Octafluoroadipic acid, also known as Perfluoroadipic acid, is a lipophilic, acidic molecule . It has been shown to have x-ray crystal structures . It can be synthesized in the laboratory by reacting phosphorus pentachloride with hydrogen fluoride and an inorganic acid . Octafluoroadipic acid has been used as a catalyst in oxidation reactions, most notably for the synthesis of benzaldehyde from acetone . The compound is also used as a chelating agent, forming a complex with metal ions to prevent their interaction with other molecules .


Molecular Structure Analysis

The molecular formula of Octafluoroadipic acid is C6H2F8O4 . It contains total 19 bond(s); 17 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 2 carboxylic acid(s) (aliphatic), and 2 hydroxyl group(s) .


Chemical Reactions Analysis

Octafluoroadipic acid has been used as a catalyst in oxidation reactions, most notably for the synthesis of benzaldehyde from acetone . The compound is also used as a chelating agent, forming a complex with metal ions to prevent their interaction with other molecules .


Physical And Chemical Properties Analysis

Octafluoroadipic acid is a lipophilic, acidic molecule . It is slightly soluble in water owing to its acidic nature and high molecular weight . It can be supercritically condensed into a liquid form at pressures above 700 bar . The molecular weight of Octafluoroadipic acid is 290.06 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

Octafluoroadipic acid is a key precursor in the synthesis of fluorinated α-diketones, which are integral in the creation of as-triazines and quinoxalines. This process involves the reaction of benzylmagnesium chloride with octafluoroadipic acid, leading to the formation of 1,8-diphenyl-3,3,4,4,5,5,6,6-octafluoro-2,7-octafluoro-2,7-octanedione. The subsequent oxidation of methylene ketones results in α-diketones that are crucial for forming crystalline hydrates and facilitating reactions with amidrazones and aromatic o-diamines to produce as-triazines and quinoxalines, respectively (Hergenrother & Hudlický, 1978).

Catalytic Applications

The catalytic properties of natural vanadium-titanium magnetite in the decolorization of Acid Orange II by non-homogeneous Fenton process were investigated, showing significant efficiency in the degradation of the dye. This process is influenced by pH, catalyst amount, and hydrogen peroxide concentration. The study illustrates the potential application of octafluoroadipic acid derivatives in environmental catalysis, highlighting the strength of natural vanadium-titanium magnetite over synthetic alternatives (Liang et al., 2010).

Organic Synthesis

A novel approach to synthesize octafluoro[2.2]paracyclophane (AF4) without high dilution methodologies was developed, offering a more efficient and scalable process. This method involves the reaction of Zn with p-bis(chlorodifluoromethyl)benzene in DMA at 100 degrees C, yielding AF4 in significant quantities. This advancement paves the way for broader applications of octafluoroadipic acid derivatives in organic synthesis and commercial purposes (Dolbier, Duan, & Roche, 2000).

Functional Materials

The development of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline as neutral anion receptors showcases the application of octafluoroadipic acid derivatives in creating materials with enhanced binding affinities. These materials demonstrate significant improvements in binding anions like fluoride, chloride, or dihydrogen phosphate, with potential applications in sensor technologies and chemical biology (Anzenbacher et al., 2000).

Safety And Hazards

Octafluoroadipic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanedioic acid
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InChI

InChI=1S/C6H2F8O4/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18/h(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRSOGFYDSXLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
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Molecular Formula

OHC(O)C4F8COOH, C6H2F8O4
Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-
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DSSTOX Substance ID

DTXSID4059833
Record name Perfluorohexanedioic acid
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Molecular Weight

290.06 g/mol
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Physical Description

Solid; [SynQuest Laboratories MSDS]
Record name Octafluoroadipic acid
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Product Name

Octafluoroadipic acid

CAS RN

336-08-3
Record name 2,2,3,3,4,4,5,5-Octafluorohexanedioic acid
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Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-
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Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-
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Record name Perfluorohexanedioic acid
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Record name Octafluoroadipic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
PM Hergenrother, M Hudlicky - Journal of Fluorine Chemistry, 1978 - Elsevier
… acid and octafluoroadipic acid, respectively. Oxidation of the … (6 moles) with anhydrous octafluoroadipic acid (1 mole). … reacting it immediately with octafluoroadipic acid in boiling …
Number of citations: 13 www.sciencedirect.com
DR Sayers, R Stephens, JC Tatlow - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… of potassium permanganate in refluxing acetone to octafluoroadipic acid, showing it to be l-… of acids from which octafluoroadipic acid was removed as its ether-insoluble dianilinium …
Number of citations: 2 pubs.rsc.org
J Przyborowski, E Lork, GV Röschenthaler - Journal of Fluorine Chemistry, 2000 - Elsevier
… -3-one and 5-amino-1,1,1,2,2,3,3-heptafluorohept-5-en-4-one, whereas 2-isopropyliminopropane or 2-isopropylimino-2-phenylethane with tetrafluorosuccinic and octafluoroadipic acid …
Number of citations: 13 www.sciencedirect.com
DEM Evans, WJ Feast, R Stephens… - Journal of the Chemical …, 1963 - pubs.rsc.org
… The former was characterised by oxidation to octafluoroadipic acid and by infrared spectroscopy and mass spectrometryJ6 the latter by ultraviolet (uv) and nmr spectroscopy and mass …
Number of citations: 7 pubs.rsc.org
FA Cotton, CA Murillo, R Yu - Inorganica chimica acta, 2006 - Elsevier
… Tetrafluorosuccinic acid, hexafluoroglutaric acid, and octafluoroadipic acid were provided as a gift by Exfluor Research Corporation. The tetraalkylammonium salts of these acids were …
Number of citations: 14 www.sciencedirect.com
SQ Liu, H Konaka, T Kuroda-Sowa, M Maekawa… - Inorganica chimica …, 2005 - Elsevier
… Reagent grade AgCF 3 CO 2 , tetrafluorosuccinic acid, hexafluoroglutaric acid, octafluoroadipic acid and pcp were purchased from Aldrich. All chemicals were used as received without …
Number of citations: 29 www.sciencedirect.com
RP Smith, JC Tatlow - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… The mono-olefin (IV) (80% of the product) was identified chromatographically, by its infrared spectrum, and by oxidation to octafluoroadipic acid. The very small amount of 3H-…
Number of citations: 13 pubs.rsc.org
AB Clayton, J Roylance, DR Sayers… - Journal of the …, 1965 - pubs.rsc.org
… lG The longer-retained major component (111) was converted by potassium permanganate into octafluoroadipic acid, showing it to be nonafluoro-l-methoxycyclohexene. Again, support …
Number of citations: 20 pubs.rsc.org
R Filler, JF O'Brien, JV Fenner… - Journal of the American …, 1953 - ACS Publications
… Diesters of Octafluoroadipic Acid and Hexafluoroglutaric Acid with Unfluorinated Alcohols.—This … (0.1mole) of octafluoroadipic acid, 14.8 g. (0.2 mole) of isobutyl alcohol, 35 ml. of dry …
Number of citations: 22 pubs.acs.org
M Hudlicky - Journal of Fluorine Chemistry, 1981 - Elsevier
… iodide, or by treatment of octafluoroadipic acid XXXV with methylmagnesium bromide. … by potassium permanganate gave quantitatively octafluoroadipic acid XXXV. Because of …
Number of citations: 29 www.sciencedirect.com

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